

Check Availability & Pricing

An In-depth Technical Guide to the Synthesis of Anhydrous Sodium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: **Sodium chromate** (Na₂CrO₄) is an inorganic compound that serves as a crucial intermediate in the production of chromium and its various compounds.[1] It typically appears as a yellow, hygroscopic solid and is highly soluble in water.[1][2] Its primary applications are in the manufacturing of pigments for paints and inks, as a corrosion inhibitor in the petroleum industry and sealed water cooling systems, as a dyeing auxiliary in textiles, and as a wood preservative.[1][2][3] The synthesis of anhydrous **sodium chromate** is a significant industrial process, predominantly achieved through the high-temperature oxidative roasting of chromite ore. This guide provides a detailed overview of the core industrial and laboratory methodologies for its synthesis, purification, and crystallization.

Part 1: Industrial Synthesis via Soda Ash Roasting of Chromite Ore

The most prevalent commercial method for producing **sodium chromate** involves the alkaline roasting of chromite ore (FeCr₂O₄) with sodium carbonate (soda ash) in the presence of air.[4] [5] This process effectively converts the water-insoluble chromium(III) in the ore into a water-soluble hexavalent chromium form, **sodium chromate**.[1]

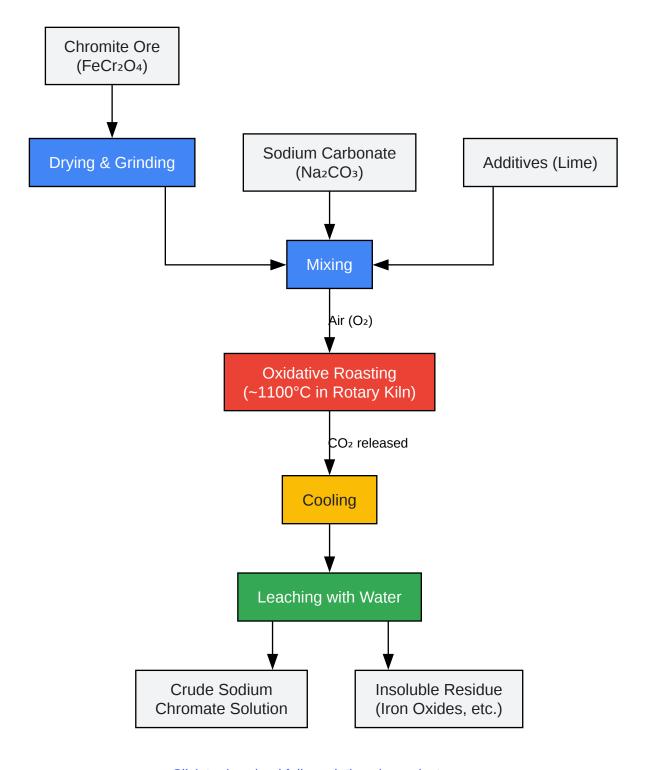
Experimental Protocol: Soda Ash Roasting

 Ore Preparation: The raw chromite ore, which typically contains 42-50% Cr₂O₃, is first dried and ground to a fine powder (e.g., 100 mesh) to maximize the surface area for the subsequent reaction.[6]

Foundational & Exploratory

- Mixing: The ground ore is thoroughly blended in rotary mixers with sodium carbonate. The
 amount of sodium carbonate is typically between 100% and 200% of the stoichiometric
 amount required for the reaction.[7][8] Additives such as lime (calcium carbonate) or recycled
 leached residue are often included to improve oxygen access and to render silicon and
 aluminum impurities insoluble.[1][6]
- Pelletizing (Optional but Recommended): To prevent fines from being carried through the
 furnace, the mixture can be pelletized. Using an aqueous solution containing an electrolyte
 like sodium hydroxide or sodium chromate as the pelleting liquid can produce green pellets
 with sufficient strength to withstand handling and roasting.[7]
- Roasting: The mixture or pellets are fed into a rotary kiln and roasted for approximately four hours in an oxidizing atmosphere at a temperature of 1094-1149°C.[6] The fundamental chemical reaction is: 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂[1]
- Leaching: After roasting, the resulting clinker is cooled and transferred to a leacher. Water is added to dissolve the **sodium chromate**, yielding a nearly saturated aqueous solution, often referred to as "yellow liquor".[6][7] The iron oxides and other impurities from the ore remain as an insoluble residue.[1][6]

Process Parameters and Efficiency


The efficiency of the soda ash roasting process is influenced by several factors, including reactant ratios, temperature, and time. Optimized conditions can lead to high conversion rates.

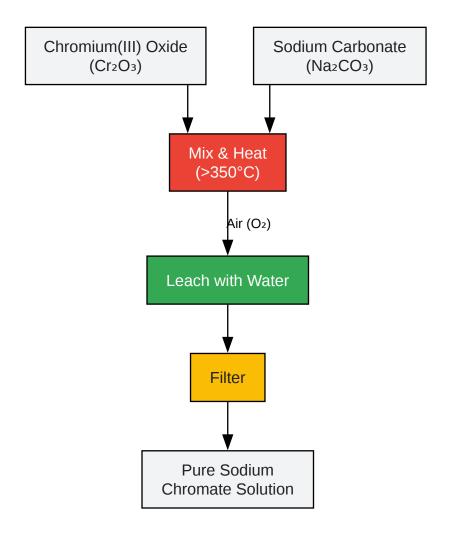
Parameter	Value / Condition	Notes	Source
Reactant Ratio	117-118% of stoichiometric Na₂CO₃	Ensures complete reaction of the chromium value in the ore.	[7]
Roasting Temperature	1094–1149 °C	Closely controlled temperature is critical for the reaction.	[6]
Typical Temperature	~1100 °C	A commonly cited optimal temperature for the process.	[1]
Roasting Time	~4 hours	Duration required for the reaction to approach completion in a rotary kiln.	[6]
Conversion Efficiency	Up to 97.06%	A two-stage recovery process can achieve high conversion rates with minimal pollutants.	[9]

Visualization: Industrial Synthesis Workflow

Click to download full resolution via product page

Caption: Workflow for industrial production of **sodium chromate** solution.

Part 2: Laboratory Scale Synthesis


For laboratory and smaller-scale preparations, alternative methods that may not require a rotary kiln are available.

Experimental Protocol: From Chromium(III) Oxide

A straightforward laboratory synthesis involves the direct oxidation of chromium(III) oxide.

- Mixing: A mixture of chromium(III) oxide (Cr₂O₃) and sodium carbonate (Na₂CO₃) is prepared.
- Heating: The mixture is heated strongly in the presence of an oxidizing agent, such as air or sodium nitrate, at temperatures as low as 350°C.[1][4] The reaction proceeds according to the same principle as the industrial process.
- Extraction: After cooling, the resulting solid is leached with water to extract the soluble sodium chromate.
- Purification: The solution is filtered to remove any unreacted starting material or insoluble byproducts.

Click to download full resolution via product page

Caption: Lab synthesis of **sodium chromate** from chromium(III) oxide.

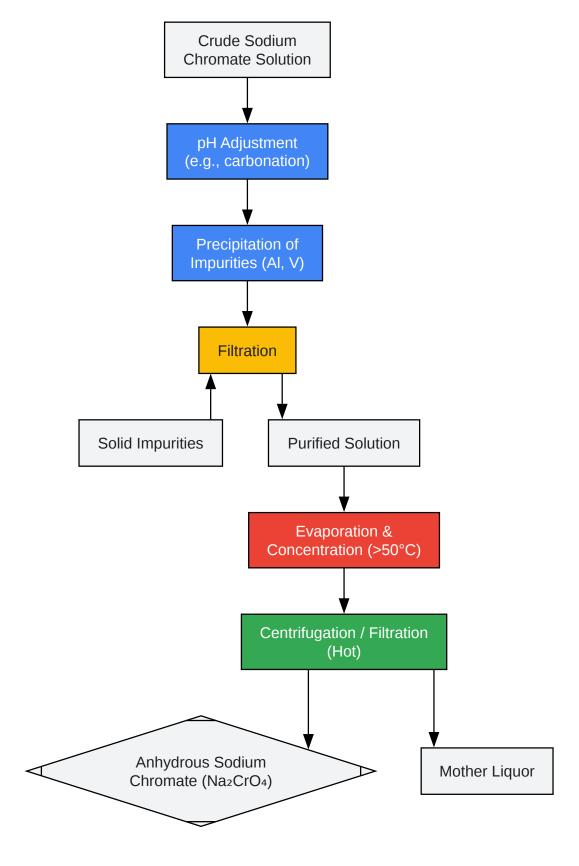
Part 3: Purification and Crystallization of Anhydrous Sodium Chromate

The crude aqueous solution obtained from leaching contains various impurities, such as sodium aluminate and vanadates, which must be removed.[6][10] The final step is the crystallization of the anhydrous salt from the purified solution.

Experimental Protocol: Purification and Crystallization

Impurity Removal:

- Alumina Removal: The solution can be partially acidified to a pH of approximately 9 to precipitate alumina, which is then filtered off.[11]
- Vanadium Removal: Vanadium impurities can be removed by pressurizing the alkaline solution with carbon dioxide to adjust the pH, followed by the addition of a magnesiumcontaining compound to precipitate magnesium vanadate.[10]
- Concentration and Crystallization:
 - Sodium chromate exists in several hydrated forms, with the decahydrate (Na₂CrO₄·10H₂O) crystallizing at temperatures below 20°C.[1][12]
 - To obtain the anhydrous form, the purified, concentrated solution must be maintained at a higher temperature during crystallization.
 - The solution is concentrated by evaporation. To precipitate anhydrous sodium chromate directly, the temperature of the slurry should be maintained above 50°C, and preferably between 70-90°C.[13]
- Separation: The precipitated anhydrous sodium chromate crystals are separated from the
 hot mother liquor using a centrifuge or filtration, ensuring the temperature is maintained to
 prevent the formation of hydrated crystals.[13]


Solubility Data

The temperature-dependent solubility of **sodium chromate** is critical for controlling the crystallization process.

Temperature (°C)	Solubility (g / 100 mL H₂O)	Source
0	31.8	[12]
25	84.5	[12]
100	126.7	[12]

Visualization: Purification and Crystallization Workflow

Click to download full resolution via product page

Caption: Workflow for purification and crystallization of anhydrous sodium chromate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium chromate Wikipedia [en.wikipedia.org]
- 2. Sodium Chromate | Na2CrO4 | CID 24488 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemiis.com [chemiis.com]
- 4. Sodium Chromate Na2CrO4 is made commercially by AHeating class 12 chemistry CBSE [vedantu.com]
- 5. The soda-ash roasting of chromite ore processing residue for the reclamation of chromium
 ProQuest [proquest.com]
- 6. Surface Technology Environmental Resource Center STERC [sterc.org]
- 7. US3852059A Process for the production of sodium chromate from chromite ore Google Patents [patents.google.com]
- 8. US3816094A Method for the conversion of chromite ore to sodium chromate Google Patents [patents.google.com]
- 9. Preparation of Industrial Sodium Chromate Compound from an Indigenous Chromite Ore by Oxidative Decomposition [ore.immt.res.in]
- 10. CN101693555B Impurity removal method for sodium chromate alkaline solution Google Patents [patents.google.com]
- 11. US3933972A Process for preparing pure sodium bichromate Google Patents [patents.google.com]
- 12. Sodium chromate Sciencemadness Wiki [sciencemadness.org]
- 13. US3027245A Method of separating sodium chromate from solution Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Anhydrous Sodium Chromate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153921#synthesis-of-anhydrous-sodium-chromate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com